molecular formula C9H18N2O B1265785 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- CAS No. 24566-95-8

2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-

Cat. No. B1265785
CAS RN: 24566-95-8
M. Wt: 170.25 g/mol
InChI Key: IZYZHQOYVLYGRW-UHFFFAOYSA-N
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Description

2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- is a heterocyclic compound with an azepin-2-one ring system and an aminopropyl substituent. It is an important chemical intermediate in organic synthesis and has a wide range of applications in the pharmaceutical and agrochemical industries. This compound has been studied extensively in various scientific fields, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Application : 2H-azirines have been extensively used as valuable synthons to construct heterocycles such as indoles, pyrroles, oxazoles, pyridines, quinolines, pyrazines, triazoles, and azepines .
  • Method : This review covers the latest examples on the synthesis of 2H-azirines that can be gathered in five distinct categories: the Neber approach, decomposition of vinyl azides, ring contraction of isoxazoles, oxidative cyclization of enamine derivatives, and radical addition/cyclization of alkynes .
  • Results : Due to the high reactivity of 2H-azirines enhanced by the ring strain, they can act as nucleophiles, electrophiles, dienophiles, or dipolarophiles in various chemical transformations .

Medicinal Chemistry

  • Application : 2H-azirines are attractive not only as useful synthetic blocks for the construction of new acyclic and heterocyclic molecules, but also as potential biologically active compounds .
  • Method : The review article describes the currently available data on the biological activity of natural and synthetic derivatives of 2H-azirine, as well as recent examples of their use for bioconjugation .
  • Results : There are not very many studies of the biological activity of 2H-azirine derivatives, which is probably due to the widespread misconception about their extremely low stability and a priori assignment of these compounds to the so-called PAINS class .

Synthesis of Heterocyclic Compounds

  • Application : 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-, is a compound with a ring system consisting of azepin-2-one and an aminopropyl substituent. It serves as a starting material for synthesizing a wide range of heterocyclic compounds like pyrrolidines, piperidines, and quinolines .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes obtained from the use of this compound in the synthesis of heterocyclic compounds are not quantitatively detailed in the source .

Inhibition of Cyclooxygenase-2 (COX-2)

  • Application : 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-, can function as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes obtained from the use of this compound as a COX-2 inhibitor are not quantitatively detailed in the source .

properties

IUPAC Name

1-(3-aminopropyl)azepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-6-4-8-11-7-3-1-2-5-9(11)12/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYZHQOYVLYGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067001
Record name 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopropyl)azepan-2-one

CAS RN

24566-95-8
Record name N-(3-Aminopropyl)caprolactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24566-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024566958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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